

# 4-Methoxycinnoline: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4-Methoxycinnoline

Cat. No.: B1346487

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This technical guide provides a comprehensive overview of the chemical structure, properties, and potential of **4-Methoxycinnoline** and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Due to the limited direct public information on **4-Methoxycinnoline**, this guide focuses on the well-documented chemistry of the parent cinnoline scaffold and provides extrapolated data and methodologies relevant to the 4-methoxy derivative.

## Chemical Structure and Properties

**4-Methoxycinnoline** is a heterocyclic aromatic compound. It consists of a benzene ring fused to a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms), with a methoxy group substituted at the 4th position of the cinnoline ring system.

Chemical Structure:

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### General Properties of Cinnoline Derivatives:

Cinnoline itself is a pale yellow solid with a melting point of 39 °C.<sup>[1]</sup> The properties of its derivatives can vary significantly based on the nature and position of their substituents. Methoxy substitution, as in **4-Methoxycinnoline**, is expected to influence the compound's electronic properties, solubility, and metabolic stability, which are critical parameters in drug design.

While specific quantitative data for **4-Methoxycinnoline** is not readily available in public literature, the following table summarizes general properties of the parent cinnoline molecule and highlights the expected influence of a 4-methoxy group.

Property	Cinnoline (Parent Compound)	Expected Influence of 4-Methoxy Group
Molecular Formula	C <sub>8</sub> H <sub>6</sub> N <sub>2</sub> <sup>[1]</sup>	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O
Molar Mass	130.15 g/mol <sup>[1]</sup>	160.17 g/mol
Appearance	Pale yellow solid <sup>[1]</sup>	Likely a solid at room temperature
Melting Point	39 °C <sup>[1]</sup>	Expected to be higher than cinnoline
pKa	2.64 <sup>[2]</sup>	May be altered due to electronic effects
Solubility	Soluble in organic solvents	Increased polarity may slightly increase aqueous solubility

## Synthesis of 4-Substituted Cinnolines

Several synthetic routes to the cinnoline nucleus have been established, which can be adapted to produce **4-methoxycinnoline**. The primary methods involve the cyclization of appropriately substituted benzene derivatives.

## Richter Cinnoline Synthesis

The classical Richter synthesis involves the diazotization of an ortho-aminoarylalkyne. To synthesize a 4-substituted cinnoline, a suitably substituted o-aminophenylpropionic acid would be used. The introduction of a methoxy group at the 4-position would likely involve starting with a precursor already bearing this substituent or by conversion of a 4-hydroxycinnoline.

#### Experimental Protocol: General Richter Synthesis

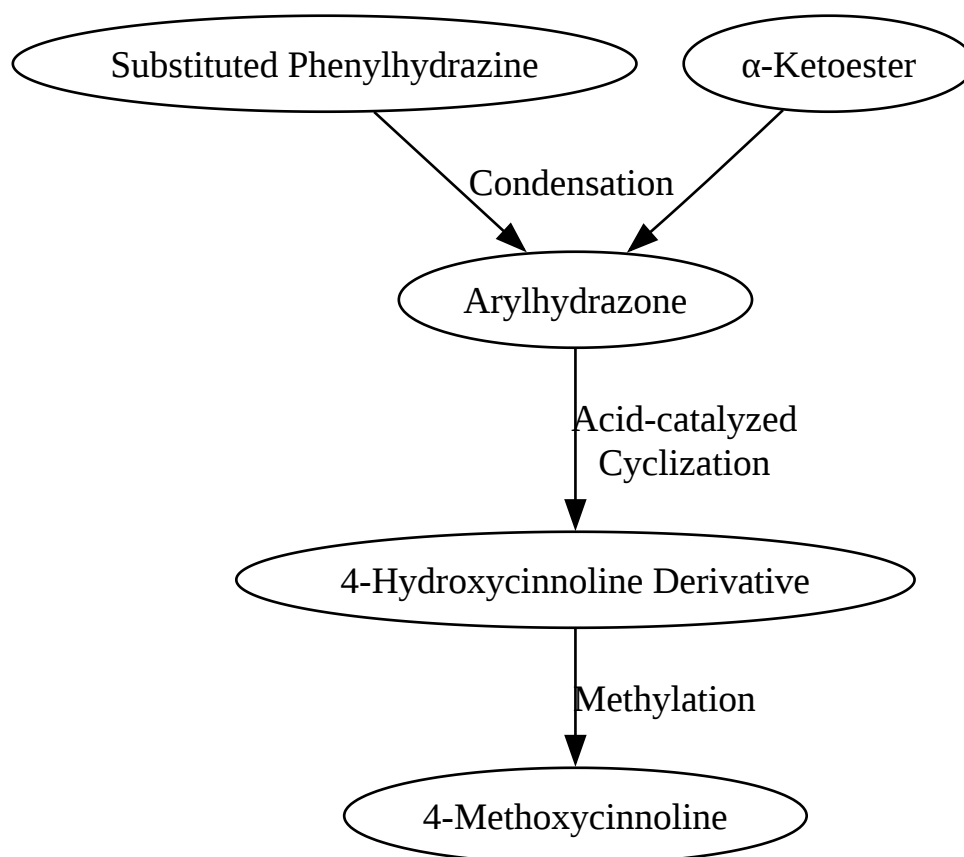
- **Diazotization:** An o-aminophenylpropionic acid derivative is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.
- **Cyclization:** The diazonium salt solution is warmed, leading to intramolecular cyclization and the formation of a 4-hydroxycinnoline-3-carboxylic acid.
- **Decarboxylation and Reduction:** The resulting product can be decarboxylated by heating, and the 4-hydroxy group can be converted to a methoxy group via Williamson ether synthesis or other methylation techniques.

## Borsche Cinnoline Synthesis

This method involves the cyclization of arylhydrazones of  $\alpha$ -ketoesters. This route offers versatility in accessing various substituted cinnolines.

#### Experimental Protocol: General Borsche Synthesis

- **Hydrazone Formation:** A substituted phenylhydrazine is condensed with an  $\alpha$ -ketoester to form the corresponding arylhydrazone.
- **Cyclization:** The arylhydrazone is treated with a strong acid (e.g., sulfuric acid or polyphosphoric acid) to induce cyclization, yielding a 4-hydroxycinnoline derivative.
- **Methylation:** The 4-hydroxy group can then be methylated to afford the **4-methoxycinnoline**.



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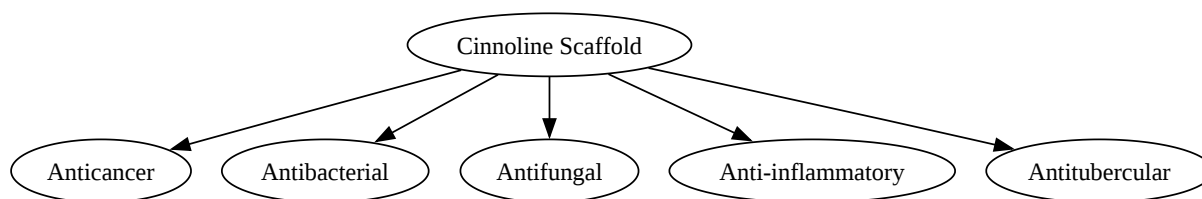
Figure 1. Workflow for the Borsche synthesis of **4-Methoxycinnoline**.

## Biological Activities of Cinnoline Derivatives

The cinnoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[3][4] While the specific activity of **4-Methoxycinnoline** is not documented, its derivatives have shown significant potential in various therapeutic areas.

Summary of Reported Biological Activities:

Activity	Description	Key Findings
Anticancer	Cinnoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4]	Some compounds show potent inhibitory activity against specific kinases involved in cancer progression.[4]
Antibacterial	The cinnoline ring system is a component of some antibacterial agents.[5][6]	Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[6]
Antifungal	Certain cinnoline derivatives exhibit antifungal properties.[4]	Activity has been reported against pathogenic fungi like <i>Candida albicans</i> and <i>Aspergillus niger</i> . [6]
Anti-inflammatory	Some cinnoline compounds have been investigated for their anti-inflammatory effects. [2][4]	These compounds can modulate inflammatory pathways.
Antitubercular	The cinnoline nucleus has been explored for the development of new antitubercular drugs.[5]	Some derivatives have shown promising activity against <i>Mycobacterium tuberculosis</i> .



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Figure 2. Reported biological activities of cinnoline derivatives.

## Future Directions

The diverse biological activities of cinnoline derivatives suggest that **4-Methoxycinnoline** could be a valuable scaffold for the development of novel therapeutic agents. Further research is warranted to synthesize and characterize this compound and to evaluate its pharmacological profile. The methoxy group at the 4-position could potentially enhance binding to biological targets and improve pharmacokinetic properties, making it an attractive candidate for further investigation in drug discovery programs.

Disclaimer: This document is for informational purposes only and is intended for a scientific audience. The information provided is based on a review of publicly available literature on cinnoline and its derivatives. Specific properties and activities of **4-Methoxycinnoline** require experimental verification.

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